molecular formula C14H13N3O2S B257617 5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B257617
M. Wt: 287.34 g/mol
InChI Key: KTUZLALYYRHFKT-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, and a propoxybenzylidene substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 2-propoxybenzaldehyde with a thiazolotriazole precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for reflux and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazoles: Compounds with similar thiazole and triazole ring structures.

    Benzylidene Derivatives: Compounds with similar benzylidene substituents.

Uniqueness

5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

(5E)-5-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C14H13N3O2S/c1-2-7-19-11-6-4-3-5-10(11)8-12-13(18)17-14(20-12)15-9-16-17/h3-6,8-9H,2,7H2,1H3/b12-8+

InChI Key

KTUZLALYYRHFKT-XYOKQWHBSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC=N3)S2

SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC=N3)S2

Origin of Product

United States

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